molecular formula C18H18N2O2 B2865201 N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide CAS No. 793692-57-6

N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide

Cat. No. B2865201
CAS RN: 793692-57-6
M. Wt: 294.354
InChI Key: XOQMINKTQRTGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide, also known as 4-CN-PMB, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of butanamide, a type of amide, and is composed of a four-carbon chain with a carboxylic acid group at one end and an amide group at the other. As a result, 4-CN-PMB has a unique chemical structure that allows it to interact with various biological molecules, making it a useful tool in a variety of research areas.

Scientific Research Applications

Renewable Thermosetting Resin
A study by Harvey et al. (2014) on a renewable bisphenol, which is a structural analog to N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide, explores its use in creating high-performance renewable thermosetting resins. This research demonstrates the potential of such compounds in developing sustainable materials with significant thermal stability and low water uptake, suitable for maritime environments (Harvey et al., 2014).

Electrophilic Cyanation of Aryl Bromides
Anbarasan et al. (2011) have shown that N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound with structural similarities to N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide, can be used as an electrophilic cyanation agent. This technique facilitates the synthesis of benzonitriles from aryl bromides, indicating the relevance of N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide in pharmaceutical intermediates synthesis (Anbarasan et al., 2011).

Antifungal Activities
Research by Lee et al. (1999) on various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, closely related to the compound , highlights their fungicidal activities against a range of fungi. These findings suggest potential agricultural or pharmaceutical applications of N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide in developing new antifungal agents (Lee et al., 1999).

Electrocatalytic Synthesis of Hydrogen Peroxide
Fellinger et al. (2012) discuss the use of mesoporous nitrogen-doped carbon derived from an ionic liquid, which demonstrates the catalytic potential of nitrogen-containing compounds for the sustainable production of hydrogen peroxide. This research may provide insights into the catalytic applications of N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide (Fellinger et al., 2012).

In Vitro Antimicrobial and Anticancer Activities
Sirajuddin et al. (2015) synthesized and characterized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, a compound with structural resemblance to N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide, and tested it for antimicrobial, anticancer, antileishmanial activities, and interaction with SS-DNA. This study highlights the potential biomedical applications of such compounds in treating various diseases and conditions (Sirajuddin et al., 2015).

properties

IUPAC Name

N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-14-4-10-17(11-5-14)22-12-2-3-18(21)20-16-8-6-15(13-19)7-9-16/h4-11H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQMINKTQRTGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide

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